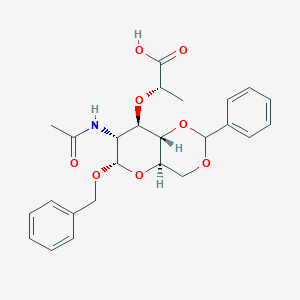

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₈ and its molecular weight is 471.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid (often referred to as BNA) is a synthetic derivative of muramic acid, which plays a crucial role in the structure of bacterial cell walls. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against bacterial pathogens. This article explores its biological activity, synthesis, and implications for drug development.

- Molecular Formula : C26H31NO8

- Molecular Weight : 485.53 g/mol

- CAS Number : 104371-52-0

BNA functions primarily as an inhibitor of bacterial cell wall biosynthesis. Its structural similarity to natural substrates involved in peptidoglycan synthesis allows it to interfere with key enzymes, such as MurC and MurD, which are essential for the formation of UDP-N-acetylmuramic acid. This inhibition can lead to compromised bacterial cell wall integrity, ultimately resulting in cell lysis and death.

Antibacterial Properties

BNA has demonstrated significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

Case Studies

- Inhibition of Peptidoglycan Biosynthesis : A study by Babič and Pečar (2007) highlighted the effectiveness of BNA in inhibiting MurC ligase, an enzyme critical for peptidoglycan biosynthesis. The study reported that BNA could reduce bacterial growth significantly in laboratory settings, suggesting its potential as a lead compound for antibiotic development .

- Synergistic Effects with Other Antibiotics : Research has shown that BNA can enhance the efficacy of conventional antibiotics when used in combination therapy. For instance, studies indicated that combining BNA with beta-lactam antibiotics resulted in lower MIC values against resistant strains of Staphylococcus aureus, indicating a synergistic effect that could be leveraged in clinical applications .

Safety and Toxicity

While BNA exhibits promising antibacterial activity, its safety profile is essential for potential therapeutic use. Preliminary toxicity assessments indicate that it has a favorable safety margin; however, comprehensive toxicological studies are necessary to fully understand its effects on human cells and potential side effects.

Applications De Recherche Scientifique

Glycobiology Research

Overview :

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid is primarily utilized as a biochemical reagent in glycobiology. Glycobiology focuses on the study of carbohydrates and their roles in biological systems, including cell signaling and immune response.

Applications :

- Carbohydrate Chemistry : This compound serves as a substrate for synthesizing glycan structures, which are crucial for understanding cell surface interactions and pathogen recognition.

- Enzymatic Studies : It can be used to study enzymes involved in glycan formation and degradation, aiding in the development of inhibitors for therapeutic purposes .

Antimicrobial Research

Overview :

The structure of BN-acetyl-α-isomuramic acid is closely related to muramic acid, a key component of bacterial cell walls. This similarity suggests potential applications in antimicrobial research.

Applications :

- Inhibitors of Bacterial Growth : Research indicates that derivatives of muramic acid can inhibit the growth of Gram-positive bacteria by targeting the synthesis of peptidoglycan, essential for bacterial cell wall integrity .

- Drug Development : Compounds like BN-acetyl-α-isomuramic acid may serve as templates for developing new antibiotics, particularly against multi-drug resistant strains of bacteria such as Mycobacterium tuberculosis .

Case Study 1: Synthesis of Muramic Acid Analogues

A study demonstrated the successful synthesis of various muramic acid analogues, including BN-acetyl-α-isomuramic acid. These analogues were tested for their ability to inhibit MurC ligase, an enzyme critical for peptidoglycan biosynthesis. The findings suggested that modifications in the structure could enhance inhibitory activity against specific bacterial strains .

Case Study 2: Targeting Mycobacterial Physiology

In another research project focusing on tuberculosis treatment, BN-acetyl-α-isomuramic acid was evaluated as a potential inhibitor of mycothiol-dependent enzymes. The results indicated that this compound could disrupt the protective mechanisms of Mycobacterium tuberculosis, highlighting its potential as a lead compound in drug discovery efforts targeting this pathogen .

Propriétés

IUPAC Name |

(2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-WAUMRMSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370621 |

Source

|

| Record name | FT-0662662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730911-70-3 |

Source

|

| Record name | FT-0662662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.